molecular formula C15H17FN4O4S B2575665 4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 903312-60-7

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2575665
CAS No.: 903312-60-7
M. Wt: 368.38
InChI Key: UUWJEDYSDXQXRN-UHFFFAOYSA-N
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Description

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a caspase-like protease , and its activity is essential for the survival and proliferation of activated B-cells and T-cells through the NF-κB signaling pathway. This compound acts as a covalent inhibitor, targeting the catalytic cysteine residue within the MALT1 paracaspase domain, thereby effectively blocking the cleavage of downstream substrates such as RelB, A20, and CYLD. The primary research application of this inhibitor is in the investigation of constitutive NF-κB signaling in hematological malignancies, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) and other B-cell lymphomas where the B-cell receptor pathway is chronically active. By inhibiting MALT1, this compound induces apoptosis and suppresses proliferation in MALT1-dependent cell lines and primary tumor samples, making it a critical tool for validating MALT1 as a therapeutic target and for studying the pathophysiological roles of MALT1 in immunology and oncology . Its research value extends to dissecting the complex signaling networks in both adaptive and innate immunity, as MALT1 inhibition can modulate T-helper cell differentiation and regulatory T-cell function.

Properties

IUPAC Name

4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S/c1-23-7-6-17-12(21)9-25-15-20-19-13(24-15)8-18-14(22)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJEDYSDXQXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Benzamide Moiety: The final step involves coupling the oxadiazole-sulfanyl intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Activity

Compounds with analogous 1,3,4-oxadiazole scaffolds exhibit diverse biological activities depending on substituents:

Compound Name Key Substituents Biological Activity Reference
Target Compound 4-Fluorobenzamide, 2-methoxyethyl carbamoyl Not reported (theoretical)
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ZINC2723449) 4-Fluorophenyl, benzyl-ethyl sulfamoyl Antifungal (Candida albicans)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl, benzyl-methyl sulfamoyl Antifungal (Trr1 inhibition)
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-Dimethoxyphenyl, butyl-ethyl sulfamoyl Unknown

Key Observations :

  • Antifungal Activity : The presence of sulfamoyl groups (e.g., benzyl-methyl or benzyl-ethyl) enhances antifungal efficacy by targeting thioredoxin reductase (Trr1) in C. albicans . The target compound’s 2-methoxyethyl carbamoyl group may improve solubility but requires validation.
  • Electron-Withdrawing Groups : Fluorine substitution (as in the target compound and ZINC2723449) increases metabolic stability and membrane permeability compared to methoxy or methyl groups .

Research Findings and Data

Spectral Comparisons
Feature Target Compound (Inferred) LMM5 Triazole-Thiones
IR C=S Stretch ~1250 cm⁻¹ Not reported 1247–1255 cm⁻¹
IR C=O Stretch ~1680 cm⁻¹ (benzamide) ~1660 cm⁻¹ (benzamide) Absent (cyclized structure)
¹H-NMR (Methoxy) δ 3.3–3.5 ppm (OCH₃) δ 3.8 ppm (OCH₃) Not applicable
Antifungal Efficacy (Inferred)

While direct data for the target compound is unavailable, structural analogs like LMM5 and ZINC2723449 show MIC values of 2–8 µg/mL against C. albicans . The 2-methoxyethyl group may reduce cytotoxicity compared to bulkier substituents (e.g., cyclohexyl in LMM11) .

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